molecular formula C31H50N10O12 B14247951 L-Histidyl-L-glutaminyl-L-seryl-L-seryl-L-seryl-L-leucyl-L-proline CAS No. 402562-46-3

L-Histidyl-L-glutaminyl-L-seryl-L-seryl-L-seryl-L-leucyl-L-proline

Katalognummer: B14247951
CAS-Nummer: 402562-46-3
Molekulargewicht: 754.8 g/mol
InChI-Schlüssel: SFTWTCJQMSFVQS-FQJIPJFPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Histidyl-L-glutaminyl-L-seryl-L-seryl-L-seryl-L-leucyl-L-proline is a peptide compound composed of eight amino acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-glutaminyl-L-seryl-L-seryl-L-seryl-L-leucyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in microbial systems such as E. coli. The process requires optimization of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

L-Histidyl-L-glutaminyl-L-seryl-L-seryl-L-seryl-L-leucyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as histidine and serine.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.

Wissenschaftliche Forschungsanwendungen

L-Histidyl-L-glutaminyl-L-seryl-L-seryl-L-seryl-L-leucyl-L-proline has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications in treating diseases related to peptide dysfunction.

    Industry: Used in the development of peptide-based materials and products.

Wirkmechanismus

The mechanism of action of L-Histidyl-L-glutaminyl-L-seryl-L-seryl-L-seryl-L-leucyl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Histidyl-L-glutaminyl-L-seryl-L-seryl-L-seryl-L-leucyl-L-proline is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Its multiple serine residues may contribute to unique interactions with biological molecules and pathways.

Eigenschaften

CAS-Nummer

402562-46-3

Molekularformel

C31H50N10O12

Molekulargewicht

754.8 g/mol

IUPAC-Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C31H50N10O12/c1-15(2)8-19(30(51)41-7-3-4-23(41)31(52)53)37-27(48)20(11-42)39-29(50)22(13-44)40-28(49)21(12-43)38-26(47)18(5-6-24(33)45)36-25(46)17(32)9-16-10-34-14-35-16/h10,14-15,17-23,42-44H,3-9,11-13,32H2,1-2H3,(H2,33,45)(H,34,35)(H,36,46)(H,37,48)(H,38,47)(H,39,50)(H,40,49)(H,52,53)/t17-,18-,19-,20-,21-,22-,23-/m0/s1

InChI-Schlüssel

SFTWTCJQMSFVQS-FQJIPJFPSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)N

Kanonische SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.